3-Aminopyridazine hydrochloride

Descripción general

Descripción

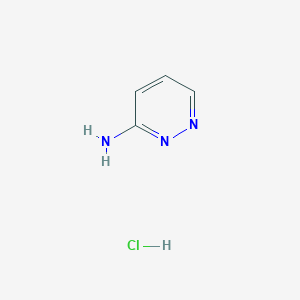

3-Aminopyridazine hydrochloride is a chemical compound with the molecular formula C4H6ClN3. It is a derivative of pyridazine, a six-membered heterocyclic compound containing two adjacent nitrogen atoms.

Mecanismo De Acción

Target of Action

Pyridazine derivatives have been found to interact with a variety of targets, including monoamine oxidase (mao), the gonadotropin-releasing hormone (gnrh) receptor, and tyrosine kinase 2 (tyk2) .

Mode of Action

It has weak basicity, a high dipole moment that allows for π-π stacking interactions, and robust, dual hydrogen-bonding capacity . These properties can be crucial in drug-target interactions.

Biochemical Pathways

Pyridazine derivatives have been associated with various biological activities, including anti-inflammatory, antiplatelet, and anticancer effects .

Result of Action

Pyridazine derivatives have been associated with a variety of physiological effects, including anti-inflammatory and anticancer activities .

Análisis Bioquímico

Biochemical Properties

3-Aminopyridazine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the pyridazine ring in this compound is known for its weak basicity, high dipole moment, and robust dual hydrogen-bonding capacity . These properties facilitate interactions with drug targets, making it valuable in molecular recognition and drug discovery . Additionally, this compound has been shown to have low cytochrome P450 inhibitory effects, which is advantageous in reducing potential drug-drug interactions .

Cellular Effects

This compound influences various cellular processes and cell types. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s unique physicochemical properties enable it to modulate cellular functions by interacting with specific cellular targets. For example, the pyridazine ring’s ability to engage in π-π stacking interactions and hydrogen bonding can influence cell signaling pathways and gene expression . Moreover, this compound’s low interaction with the cardiac hERG potassium channel adds value in drug development by minimizing adverse cardiac effects .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. The compound’s pyridazine ring structure allows it to form stable complexes with enzymes and proteins through hydrogen bonding and π-π stacking interactions . These interactions can lead to enzyme inhibition or activation, depending on the specific target. Additionally, this compound can modulate gene expression by binding to regulatory elements in the genome . This binding can result in changes in transcriptional activity and subsequent cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under inert atmosphere and room temperature conditions

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolic pathways. At higher doses, toxic or adverse effects may be observed. For instance, studies on similar pyridazine derivatives have shown that high doses can lead to adverse effects such as convulsions . Therefore, careful dosage optimization is essential to maximize the therapeutic potential of this compound while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the pyridazine ring’s unique properties enable it to participate in redox reactions and other metabolic processes . These interactions can influence the overall metabolic state of cells and tissues, highlighting the importance of understanding the compound’s role in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, the pyridazine ring’s physicochemical properties can influence its localization and accumulation within specific cellular compartments . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, the pyridazine ring’s ability to form stable complexes with biomolecules can influence its localization within the cell . This localization can impact the compound’s interactions with cellular targets and subsequent biological effects.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-aminopyridazine hydrochloride typically involves the reaction of 3,6-dichloropyridazine with ammonia or an amine under controlled conditions. The reaction is usually carried out in the presence of a solvent such as ethanol or water, and the product is isolated as a hydrochloride salt by the addition of hydrochloric acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other separation techniques to obtain the desired compound in its pure form .

Análisis De Reacciones Químicas

Types of Reactions: 3-Aminopyridazine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include various substituted pyridazine derivatives, which can exhibit different pharmacological and chemical properties .

Aplicaciones Científicas De Investigación

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound has shown potential as an antimicrobial and anticancer agent.

Medicine: It is investigated for its potential use in developing new therapeutic drugs.

Industry: It is used in the synthesis of agrochemicals and other industrial chemicals

Comparación Con Compuestos Similares

Pyridazine: The parent compound with two adjacent nitrogen atoms.

Pyridazinone: A derivative with an oxygen atom at the third position.

3-Chloropyridazine: A similar compound with a chlorine atom instead of an amino group

Uniqueness: 3-Aminopyridazine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its amino group allows for further functionalization, making it a versatile intermediate in synthetic chemistry .

Actividad Biológica

3-Aminopyridazine hydrochloride is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

Chemical Structure and Properties

This compound is derived from pyridazine, a six-membered heterocyclic compound. Its structure includes an amino group at the third position of the pyridazine ring, which is crucial for its biological activity. The molecular formula is CHClN, and it exhibits properties typical of small organic molecules, including solubility in water and the ability to form various derivatives.

Mechanisms of Biological Activity

The biological activities of this compound can be attributed to its interactions with various biological targets:

- Inhibition of Enzymes : Research indicates that derivatives of pyridazine, including 3-aminopyridazine, can inhibit enzymes such as ribonucleotide reductase (RR) and phosphodiesterases (PDEs), which are involved in nucleotide metabolism and signal transduction pathways respectively. For example, certain pyridazine derivatives have shown selective inhibition of PDE III and PDE IV with IC50 values in the low micromolar range .

- Anticancer Activity : Studies have demonstrated that 3-aminopyridazine derivatives exhibit significant anticancer properties. In vitro assays revealed that these compounds can induce apoptosis in cancer cell lines such as T-47D and MDA-MB-231, with IC50 values ranging from 0.43 µM to 35.9 µM . The mechanism involves cell cycle arrest and modulation of apoptotic pathways.

Research Findings

Several studies have highlighted the biological activities associated with this compound:

- Antiproliferative Effects : A study assessing various pyridazine derivatives found that some exhibited potent antiproliferative effects on human breast cancer cells. The most effective compounds showed significant inhibition of cell proliferation and induced apoptosis .

- Inhibition of CDK2 : Molecular docking studies indicated that 3-aminopyridazine derivatives could serve as inhibitors of cyclin-dependent kinase 2 (CDK2), a critical regulator of the cell cycle. Compounds demonstrated IC50 values as low as 20.1 nM against CDK2, suggesting their potential as anticancer agents .

- Toxicity Profiles : Clinical trials involving related compounds have reported varying toxicity profiles. For instance, a Phase 2 trial for a similar compound indicated significant toxicities including neutropenia and thrombocytopenia, which led to early study closures due to lack of clinical benefit .

Case Study 1: Anticancer Activity in Breast Cancer

A series of experiments were conducted to evaluate the anticancer efficacy of 3-aminopyridazine derivatives on breast cancer cell lines. The results indicated that treatment with specific derivatives resulted in:

- Increased Apoptosis : Flow cytometry analysis showed a marked increase in early and late apoptotic cells upon treatment with selected derivatives compared to control groups.

- Cell Cycle Arrest : Treatment led to significant alterations in cell cycle progression, indicating a mechanism through which these compounds exert their antiproliferative effects.

Case Study 2: Enzyme Inhibition

Research focused on the inhibitory effects of 3-aminopyridazine on PDEs revealed:

- Selectivity : The compound selectively inhibited PDE III and PDE IV isoenzymes, demonstrating potential therapeutic applications in conditions where modulation of cyclic nucleotide levels is beneficial.

- IC50 Values : Specific derivatives exhibited IC50 values as low as 0.17 µM for PDE IV inhibition, highlighting their potency .

Summary Table of Biological Activities

| Biological Activity | Target/Effect | IC50 Value |

|---|---|---|

| Antiproliferative | T-47D Breast Cancer Cells | 0.43 - 35.9 µM |

| CDK2 Inhibition | Cyclin-dependent kinase 2 | 20.1 nM |

| PDE Inhibition | PDE III & IV | 0.17 - 0.58 µM |

| Apoptosis Induction | Early & Late Apoptotic Cells | Significant Increase |

Propiedades

IUPAC Name |

pyridazin-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3.ClH/c5-4-2-1-3-6-7-4;/h1-3H,(H2,5,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCRUEXFJNQVIJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90586060 | |

| Record name | Pyridazin-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90586060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89203-22-5 | |

| Record name | Pyridazin-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90586060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 89203-22-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.